molecular formula C16H17N3O3S2 B5351904 (Z)-2-(CARBAMOYLSULFANYL)-N'-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE CAS No. 5849-66-1

(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE

Cat. No.: B5351904
CAS No.: 5849-66-1
M. Wt: 363.5 g/mol
InChI Key: IDFIFTQBMBQXDN-UHFFFAOYSA-N
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Description

(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoylsulfanyl group, a methylbenzenesulfonyl group, and a phenylethanimidamide moiety.

Preparation Methods

The synthesis of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of phase-transfer catalysis to prepare 4-methylbenzenesulfonyl imidazole, which is then reacted with other reagents to form the final product . Industrial production methods may involve optimizing reaction conditions to achieve high yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE include other sulfonyl imidazoles and carbamoylsulfanyl derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Properties

IUPAC Name

S-[(2Z)-2-anilino-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)19-15(11-23-16(17)20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFIFTQBMBQXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421346
Record name F1644-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5849-66-1
Record name F1644-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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